1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H10ClF4N It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves several steps. One common method includes the lithiation of a precursor compound followed by trapping with electrophiles . The reaction conditions typically involve the use of strong bases such as n-butyllithium and subsequent reactions with electrophilic reagents to introduce the desired functional groups . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride can be compared with other similar compounds such as:
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine: Lacks the hydrochloride group but shares similar structural features.
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane: Similar structure but without the amine group.
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol: Contains a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4N.ClH/c11-8-4-6(9(15)1-2-9)3-7(5-8)10(12,13)14;/h3-5H,1-2,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSRAZSTVVUGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)F)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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